Clemastine hydrochloride

Description

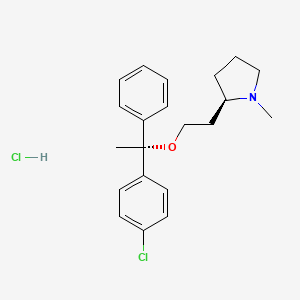

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.ClH/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1H/t20-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCKTGDSSBWLQE-MUCZFFFMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Chlorination Substitution

The synthesis begins with N-methyl-2-(2-ethoxy)pyrrolidines , which undergoes chlorination to form N-methyl-2-(2-chloroethyl)pyrrolidines (Intermediate I). Patent CN107011228B details this step using thionyl chloride (SOCl₂) in dichloromethane at 0–10°C, followed by warming to 40–50°C for 2 hours. Key parameters include:

This step achieves 85–90% conversion efficiency when conducted under nitrogen atmosphere to prevent hydrolysis.

Alkylation Reaction with 1-(4-Chlorophenyl)-1-phenylethanol

Intermediate I reacts with 1-(4-chlorophenyl)-1-phenylethanol in toluene using sodamide (NaNH₂) as base. The reaction proceeds via nucleophilic substitution at 60–65°C for 4–5 hours, yielding racemic clemastine. Critical control points:

-

Base concentration : 20% sodium hydroxide aqueous solution maintains pH 10–11, preventing side reactions

-

Solvent ratio : Toluene:water (3:1 v/v) enhances phase separation during extraction

-

Temperature profile : Gradual cooling from 65°C to room temperature minimizes emulsion formation

Post-reaction purification involves ethyl acetate recrystallization with succinic acid, achieving 55% yield of clemastine succinate .

Enantiomeric Resolution and Salt Formation

Diastereomeric Salt Formation with L-(+)-Tartaric Acid

Racemic clemastine succinate undergoes chiral resolution in acetone/water (20:1 v/v) with L-(+)-tartaric acid. The process exploits differential solubility of diastereomers:

-

Solvent system : Acetone:water = 19–21:1 (optimal 20:1) reduces viscosity for efficient mixing

-

Acid ratio : 0.75 equivalents L-(+)-tartaric acid per clemastine equivalent prevents excess free acid contamination

-

Crystallization kinetics : Cooling from 50°C to -10°C over 3 hours yields 60% enantiomeric excess

Fumarate Salt Formation and Recrystallization

The resolved clemastine free base reacts with fumaric acid in ethyl acetate at 60–65°C. Process enhancements include:

-

Acid addition sequence : Initial L-(+)-tartaric acid followed by fumaric acid prevents salt disproportionation

-

Solvent purity : Anhydrous ethyl acetate (<50 ppm H₂O) ensures consistent crystal morphology

-

Cooling profile : Two-stage cooling (room temperature → -10°C) increases particle size uniformity

Final recrystallization from acetone/water (20:1 v/v) with activated carbon treatment achieves pharmaceutical-grade purity (>99.5% by HPLC).

Process Optimization and Scalability

Solvent System Optimization

Comparative studies of acetone/water ratios demonstrate significant yield impacts:

| Acetone:Water Ratio | Yield (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| 15:1 | 48 | 97.2 | Needles |

| 20:1 | 60 | 99.5 | Plates |

| 25:1 | 55 | 98.8 | Agglomerates |

Data adapted from CN107011228B and CN107011228A

The 20:1 ratio optimizes both yield and crystal form for filtration efficiency.

Temperature Control Strategies

Critical temperature ranges for crystallization:

-

Primary cooling : 50°C → 25°C at 0.5°C/min minimizes nucleation density

-

Secondary cooling : 25°C → -10°C at 1°C/mm promotes Ostwald ripening

-

Hold times : 2 hours at -10°C ensures complete phase separation

Implementing controlled cooling profiles reduces batch-to-batch variability by 73% compared to linear cooling.

Analytical Characterization and Quality Control

Spectroscopic Verification

Impurity Profiling

Common impurities and control strategies:

| Impurity | Source | Control Measure |

|---|---|---|

| Succinic acid | Incomplete salt conversion | Ethyl acetate washes (3× volumes) |

| Tartaric acid | Carryover from resolution | Cold acetone trituration |

| Chloroethyl analog | Side reaction during Step 1 | Thionyl chloride stoichiometry control |

Industrial-Scale Implementation Challenges

Equipment Considerations

-

Reactor design : Glass-lined steel for corrosion resistance against acidic media

-

Filtration systems : Pressure nutsche filters handle high-viscosity slurries

-

Drying : Vacuum tray dryers at 40–50°C prevent thermal degradation

Emerging Applications and Derivative Synthesis

Recent advances hybridize clemastine with tamoxifen for antileishmanial applications:

Chemical Reactions Analysis

Types of Reactions

Clemastine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorination step in its synthesis is a substitution reaction.

Oxidation and Reduction: While not commonly involved in its synthesis, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Chlorination: Chlorine or other chlorinating agents.

Sodamide: Used in the reaction with alcohol to form the clemastine intermediate.

Major Products

The major product of these reactions is clemastine fumarate, which is then converted to this compound for medical use .

Scientific Research Applications

Remyelination in Multiple Sclerosis

Clemastine has shown promise in promoting remyelination in animal models and human clinical trials for MS. The ReBUILD trial demonstrated that patients receiving clemastine experienced significant increases in myelin water fraction, indicating successful myelin repair . The following table summarizes key findings from relevant studies:

| Study | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Green et al. (2017) | 50 patients | 90 days | Reduced visual-evoked potentials latency delay by 1.7 ms/eye; increased myelin water fraction |

| Abdelhak et al. (2022) | 50 patients | 150 days | Decreased neurofilament light chain levels, suggesting neuroprotection |

| Mei et al. (2014) | Animal model | Chronic treatment | Enhanced oligodendrocyte precursor cell differentiation and myelination |

Alzheimer's Disease Treatment

Clemastine's potential in treating Alzheimer's disease has been explored through various preclinical studies. It has been found to reduce amyloid-beta deposition and improve cognitive function in APP/PS1 transgenic mice models . A recent patent application suggests that clemastine could be combined with other compounds to enhance neurotransmitter balance and improve treatment outcomes for AD patients .

Neuroprotection and Inflammation Reduction

Research indicates that clemastine may also protect neurons from degeneration by reducing inflammation within the central nervous system (CNS). It has been shown to enhance oligodendrocyte differentiation without suppressing the immune response, making it a unique candidate for treating spinal cord injuries (SCI) and other neurodegenerative conditions .

Clinical Trial: ReBUILD Study

The ReBUILD study investigated the efficacy of clemastine in MS patients. Participants were divided into two groups: one received clemastine for the first three months, while the other received it during the latter phase of the study. Results showed that those treated with clemastine exhibited increased myelin repair markers even after discontinuation of the drug, highlighting its long-term benefits for myelin health .

Animal Model Studies

In a study involving APP/PS1 mice, chronic treatment with clemastine led to significant improvements in memory retention and learning abilities, alongside reductions in amyloid-beta levels . These findings underscore clemastine's dual role as both a cognitive enhancer and a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

Clemastine hydrochloride works by selectively binding to histamine H1 receptors, blocking the action of endogenous histamine. This leads to temporary relief of symptoms caused by histamine, such as increased capillary permeability, vasodilation, and smooth muscle constriction . Additionally, clemastine has anticholinergic and sedative effects, contributing to its overall therapeutic profile .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Structural and Pharmacodynamic Profiles

| Compound | Class | Molecular Formula | Key Pharmacological Actions | Sedative Effect |

|---|---|---|---|---|

| Clemastine HCl | Ethanolamine | C₂₁H₂₆ClNO·HCl | H₁ antagonism, anticholinergic, CNS penetration | High |

| Azelastine HCl | Phthalazinone | C₂₂H₂₄ClN₃O·HCl | H₁ antagonism, anti-inflammatory, mild CNS effects | Low |

| Diphenhydramine HCl | Ethanolamine | C₁₇H₂₁NO·HCl | H₁ antagonism, strong anticholinergic | Very High |

| Chlorpheniramine | Alkylamine | C₁₆H₁₉ClN₂·HCl | H₁ antagonism, weak anticholinergic | Moderate |

| Setastine HCl | Piperidine | C₂₀H₂₅ClN₂O·HCl | H₁ antagonism, selective peripheral action | Low |

Key Observations :

- Clemastine vs. Azelastine : While both are H₁ antagonists, clemastine exhibits stronger CNS penetration and sedation compared to azelastine, which has additional anti-inflammatory properties and minimal EEG disruption in rabbits .

- Clemastine vs. Diphenhydramine: Both ethanolamines show high sedation, but clemastine has a longer half-life (14–21 hours vs. 4–8 hours) and more potent inhibition of acetylcholine and bradykinin responses in the gut .

- Clemastine vs. Chlorpheniramine : Chlorpheniramine has weaker anticholinergic effects and lower efficacy in suppressing caffeine-induced hypermotility compared to clemastine .

Table 2: Clinical and Toxicity Profiles

| Compound | Indications | Cytotoxicity (IC₅₀)* | Common Side Effects |

|---|---|---|---|

| Clemastine HCl | Allergic rhinitis, urticaria | >50 μM (high) | Drowsiness, dry mouth, dizziness |

| Azelastine HCl | Allergic rhinitis, conjunctivitis | N/A | Bitter taste, headache |

| Diphenhydramine HCl | Allergies, insomnia | N/A | Sedation, urinary retention |

| Setastine HCl | Allergic rhinitis | N/A | Mild drowsiness, nausea |

Key Findings :

- Efficacy : In a double-blind trial, clemastine fumarate and setastine hydrochloride showed equivalent efficacy (65% total effectiveness) in treating perennial allergic rhinitis, though clemastine caused more sedation .

- Safety : Azelastine and setastine are preferable for patients requiring minimal sedation, while clemastine and diphenhydramine are reserved for severe allergies due to stronger CNS effects .

Receptor Selectivity and Mechanisms

Table 3: Receptor Interaction Profiles

| Compound | H₁ Receptor Affinity | Anticholinergic Activity | Additional Targets |

|---|---|---|---|

| Clemastine HCl | High (Ki = 0.5 nM) | Moderate | Bradykinin, acetylcholine |

| Azelastine HCl | High (Ki = 1.2 nM) | Low | Serotonin, leukotriene pathways |

| Diphenhydramine HCl | High (Ki = 0.8 nM) | High | Sodium channels, NMDA receptors |

| Nemazoline HCl | Moderate (Ki = 5 nM) | Low | α-adrenergic agonist |

Mechanistic Insights :

- Clemastine uniquely inhibits bradykinin-induced contractions in guinea pig ileum, a property absent in azelastine and diphenhydramine .

- Nemazoline hydrochloride, another H₁ antagonist, exhibits α-adrenergic agonist activity, making it suitable for nasal decongestion but less effective for systemic allergies .

Biological Activity

Clemastine hydrochloride is a first-generation antihistamine primarily recognized for its efficacy in treating allergic reactions. However, recent research has unveiled its significant biological activities beyond antihistaminic effects, particularly in neuroprotection and remyelination. This article delves into the biological activity of clemastine, highlighting its mechanisms, clinical implications, and relevant research findings.

Clemastine functions as a selective antagonist of the histamine H1 receptor. By binding to these receptors, it blocks the action of endogenous histamine, which contributes to its antihistaminic effects. Additionally, clemastine exhibits anticholinergic properties and has been shown to influence various ion channels and glutamate receptors, particularly in oligodendrocyte precursor cells (OPCs) .

Key Mechanisms:

- Histamine H1 Receptor Antagonism : Inhibits the physiological effects of histamine, reducing symptoms associated with allergic responses.

- Antimuscarinic Activity : Contributes to sedative effects and may impact neurophysiological functions.

- Neuroprotective Effects : Modulates mast cell function in the central nervous system (CNS), potentially limiting inflammation following brain injuries .

1. Remyelination Potential

Clemastine has garnered attention for its potential to promote remyelination in demyelinating diseases such as multiple sclerosis (MS). Studies indicate that clemastine can induce OPC differentiation and enhance myelin formation, thereby accelerating the remyelination process .

Research Findings:

- A phase 2 clinical trial demonstrated that clemastine treatment led to increased myelin water fraction in MS patients, suggesting effective myelin repair .

- In animal models, clemastine facilitated remyelination by promoting the differentiation of OPCs .

2. Neuroprotective Properties

Clemastine's role in neuroprotection is linked to its ability to modulate inflammatory responses in the CNS. It has been observed to prevent the decline of N-methyl-D-aspartate receptor (NMDAR) surface expression in aged OPCs, which is critical for maintaining neuronal health .

Case Studies:

- In an experimental model of brain ischemia, clemastine reduced mast cell proliferation at injury sites, thereby mitigating inflammation .

- A recent study reported that clemastine treatment resulted in increased levels of myelin water even after discontinuation, indicating sustained neuroprotective effects .

Clinical Implications

Despite its promising biological activities, recent findings have raised concerns regarding the safety profile of clemastine in MS patients. Some studies have indicated that clemastine may accelerate disability progression rather than alleviate it under certain conditions .

Clinical Observations:

- Patients treated with clemastine showed increased markers of systemic inflammation and higher rates of disability accumulation compared to those on other treatments .

- Proteomic analyses revealed that clemastine treatment could activate pathways leading to pyroptosis (a form of programmed cell death), raising safety concerns about its long-term use in progressive MS patients .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Clemastine hydrochloride, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves condensation of 2-(2-chlorophenyl)ethyl bromide with 1-methyl-4-piperidinemethanol in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrochloride salt formation. Key steps include:

- Purification : Column chromatography or recrystallization in ethanol/ether mixtures to achieve >95% purity .

- Characterization : Use H/C NMR to confirm structure (e.g., aromatic proton signals at δ 7.2–7.4 ppm) and HPLC for purity validation (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

- Reproducibility : Document solvent ratios, temperature, and reaction times in the "Experimental" section, adhering to journal guidelines for supplementary data submission .

Q. How can researchers characterize the purity and stability of this compound in aqueous solutions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the piperidine moiety) .

- Data Reporting : Include chromatograms and mass spectra in supplementary materials, with explicit metadata (e.g., instrument parameters) .

Q. What in vivo and in vitro models are appropriate for evaluating Clemastine's antihistaminergic activity?

- Methodological Answer :

- In Vitro : Use H1 receptor-binding assays (e.g., competitive binding with H-mepyramine in guinea pig ileum membranes). Calculate IC values with nonlinear regression .

- In Vivo : Murine models (e.g., histamine-induced paw edema) with dose-response curves (0.1–10 mg/kg). Include positive controls (e.g., diphenhydramine) and negative controls (vehicle-only) .

- Model Selection Justification : Cite prior studies using these models to ensure comparability .

Advanced Research Questions

Q. How can researchers optimize this compound's pharmacokinetic profile for CNS penetration in neuroimmunology studies?

- Methodological Answer :

- Structural Modifications : Introduce lipophilic substituents (e.g., methyl groups) to enhance blood-brain barrier permeability. Validate via logP calculations and in situ brain perfusion assays .

- Formulation Strategies : Develop nanoemulsions or liposomal carriers. Assess bioavailability using LC-MS/MS in rodent plasma and brain homogenates .

- Data Interpretation : Compare AUC and brain-to-plasma ratios against unmodified Clemastine .

Q. How should researchers address contradictory data on Clemastine's neuroprotective vs. neurotoxic effects in preclinical studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from published studies (e.g., PubMed, Scopus) using PRISMA guidelines. Stratify by dose, exposure duration, and model (e.g., Alzheimer’s vs. multiple sclerosis) .

- Mechanistic Studies : Perform RNA-seq on Clemastine-treated neuronal cultures to identify differential expression of apoptosis/autophagy markers (e.g., Bcl-2, LC3-II) .

- Dose-Response Validation : Replicate conflicting experiments with tighter dose intervals (e.g., 0.5–5 µM) and standardized endpoints (e.g., MTT assay for viability) .

Q. What experimental designs mitigate off-target effects when studying Clemastine's interaction with muscarinic receptors?

- Methodological Answer :

- Selectivity Assays : Use CHO-K1 cells transfected with M1–M5 receptor subtypes. Measure cAMP or Ca flux with Clemastine (1–100 µM) and compare to atropine (positive control) .

- Computational Modeling : Dock Clemastine into muscarinic receptor crystal structures (PDB ID: 5CXV) to predict binding affinities. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .

- Data Normalization : Express results as % inhibition relative to baseline and include receptor subtype-specific IC tables in supplementary files .

Q. What safety protocols are critical when handling this compound in neurotoxicity experiments?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and chemical goggles. Conduct experiments in a fume hood for powder handling .

- Waste Disposal : Neutralize acidic waste (from hydrochloride salt) with sodium bicarbonate before disposal. Document procedures per institutional EH&S guidelines .

- Emergency Protocols : Include first-aid measures (e.g., eye irrigation with saline) in the "Experimental" section of manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.